molecular formula C10H14N2O3 B6616227 4,5-dimethoxy-2-(methylamino)benzamide CAS No. 1023310-14-6

4,5-dimethoxy-2-(methylamino)benzamide

Cat. No.: B6616227
CAS No.: 1023310-14-6
M. Wt: 210.23 g/mol
InChI Key: GIQVTVDUIJULHH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(methylamino)benzamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(methylamino)benzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine. The nitro group is first reduced to an amino group, followed by the formation of the amide bond. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation, and the reaction is carried out in solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(methylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted benzamides, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dimethoxy-2-(methylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 4-Methoxy-2-(methylamino)benzamide

Uniqueness

4,5-Dimethoxy-2-(methylamino)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5-dimethoxy-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVTVDUIJULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.40 g (10.1 mmol) 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 30 ml tetrahydrofuran and 15.0 ml ammonia (25%) added at 0° C. The solution was stirred for 30 min at 0° C. and for 30 min at room temperature. THF was distilled under vacuum and the remaining suspension was neutralized with diluted hydrogen chloride acid. The product was isolated by filtration.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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